Interleukin-12 - 187348-17-0

Interleukin-12

Catalog Number: EVT-1513237
CAS Number: 187348-17-0
Molecular Formula: C49H50N2O10
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Interleukin-12 is predominantly synthesized by activated antigen-presenting cells. Its production can be stimulated by various factors, including interferon-gamma, lipopolysaccharides from bacteria, and other pro-inflammatory cytokines. It belongs to the class of cytokines known as immunoregulatory proteins, which are crucial for the communication between immune cells and the orchestration of immune responses .

Synthesis Analysis

Methods of Synthesis

Interleukin-12 is synthesized through several pathways involving different cellular stimuli. The synthesis typically occurs in two phases:

  1. Rapid Release: Following initial activation by pathogens or inflammatory signals, pre-stored pools of interleukin-12 can be released quickly from dendritic cells.
  2. De Novo Transcription: For sustained production, interleukin-12 mRNA is transcribed in response to prolonged stimulation by bacterial products or cytokines like tumor necrosis factor-alpha .

Technical Details

The synthesis involves complex signaling pathways where various receptors on antigen-presenting cells engage with ligands from pathogens or other immune signals. The engagement of these receptors triggers intracellular signaling cascades that culminate in the transcription of interleukin-12 genes.

Molecular Structure Analysis

Interleukin-12 consists of two distinct subunits:

  • p35 Subunit: This subunit is critical for the biological activity of interleukin-12 but is produced at lower levels compared to p40.
  • p40 Subunit: This subunit can exist independently as a monomer or homodimer but must pair with p35 to form the active heterodimer.

The structural integrity of interleukin-12 is maintained through three disulfide bonds that stabilize its conformation .

Structure Data

The heterodimeric structure allows interleukin-12 to bind effectively to its receptor complex on target cells, facilitating its immunological functions. The receptor complex comprises two chains: interleukin-12 receptor beta 1 and beta 2, which are necessary for high-affinity binding .

Chemical Reactions Analysis

Interleukin-12 participates in several key immunological reactions:

  1. Activation of T Cells: Interleukin-12 enhances T cell proliferation and differentiation into T helper 1 cells.
  2. Natural Killer Cell Activation: It stimulates natural killer cell activity, promoting their cytotoxic functions against infected or malignant cells.
  3. Cytokine Production: Interleukin-12 induces the production of additional cytokines such as interferon-gamma from T and natural killer cells, creating a positive feedback loop that amplifies immune responses .

Technical Details

The interaction between interleukin-12 and its receptors activates downstream signaling pathways involving Janus kinases and signal transducer and activator of transcription proteins, leading to transcriptional changes that enhance immune cell function .

Mechanism of Action

Interleukin-12 exerts its effects primarily through the following mechanisms:

  1. Receptor Binding: Upon binding to its receptor on T cells and natural killer cells, it initiates intracellular signaling cascades.
  2. Cytokine Induction: This binding promotes the production of other cytokines like interferon-gamma, which further enhances immune responses.
  3. Cellular Activation: Interleukin-12 activates various immune effector functions, including increased cytotoxicity and enhanced antigen presentation capabilities by dendritic cells .

Process Data

The activation process involves phosphorylation events that lead to the activation of transcription factors such as STAT4, which drives the expression of genes associated with Th1 differentiation and cytotoxic activity against tumors .

Physical and Chemical Properties Analysis

Physical Properties

Interleukin-12 is a glycoprotein with a molecular weight around 70 kDa. It exists as a soluble protein in serum and can also be found in an active form within tissues.

Chemical Properties

As a cytokine, interleukin-12 exhibits pro-inflammatory properties, influencing various immune responses. Its stability can be affected by environmental factors such as temperature and pH levels.

Relevant Data or Analyses

Applications

Interleukin-12 has significant applications in immunotherapy, particularly for cancer treatment:

  1. Cancer Immunotherapy: It has been utilized in clinical trials aimed at enhancing anti-tumor immunity through systemic administration or localized delivery methods.
  2. Vaccine Development: Interleukin-12 is being explored as an adjuvant in vaccines to boost immune responses against infectious diseases.
  3. Autoimmune Disorders: Research into modulating interleukin-12 activity may provide insights into treatments for autoimmune conditions where Th1 responses are dysregulated .
Molecular Biology of IL-12

Genomic Organization and Evolution

Chromosomal Localization of IL12A (p35) and IL12B (p40)

The IL-12 heterodimer is encoded by two separate genes located on distinct chromosomes, reflecting its complex regulatory mechanisms. In humans, IL12A (encoding the p35 subunit) resides on chromosome 3 (3p12-q13.2), while IL12B (encoding the p40 subunit) maps to chromosome 5 (5q31.1-33.1) [2] [6]. This genomic separation necessitates precise transcriptional coordination for functional heterodimer production. Mouse studies reveal analogous organization: Il12a localizes to chromosome 3 (syntenic to human chromosome 3), and Il12b to chromosome 11 [2]. Both genes exhibit multi-exonic structures. IL12A spans 8 kb with eight exons, including a 5’-noncoding exon, and lacks a TATA box but contains regulatory elements (AP1, AP2, AP3, NF-κB, GATA) upstream of the transcription start site [6]. Conversely, IL12B spans 14 kb with eight exons and possesses a canonical TATA box, along with AP1, AP3, GATA, Pu.1, and an interferon-γ response element (AGTTTCTACTTT) in its promoter region [2] [6].

Table 1: Genomic Organization of IL-12 Subunits

SubunitHuman ChromosomeMouse ChromosomeGene SizeKey Promoter Elements
p35 (IL12A)3p12-q13.23~8 kbAP1, AP2, AP3, NF-κB, GATA
p40 (IL12B)5q31.1-33.111~14 kbTATA box, AP1, AP3, GATA, Pu.1, IRF-E

Evolutionary Conservation Across Species

IL-12 subunits exhibit divergent evolutionary trajectories. Phylogenetic analyses across 405+ species reveal that IL-12 receptor components predate ligand subunits, originating 514–686 million years ago (Mya) during early metazoan evolution [5]. The p40 subunit emerged approximately 400 Mya in teleost fish, while p35 appeared later (180–225 Mya) in mammals and birds [5]. Teleost fish possess co-orthologs of mammalian IL-12 (p35a/p35b and p40a/p40b), suggesting gene duplication events. Crucially, the functional IL-12 heterodimer is conserved in jawed vertebrates, with p35 and p40 sharing 60–80% amino acid identity between humans and rodents [5]. However, invertebrates lack orthologous heterodimers, instead expressing primitive receptor-like components that may represent ancestral precursors.

Table 2: Evolutionary Timeline of IL-12 Components

ComponentEra of EmergenceEstimated Age (Mya)Key Species Milestones
IL-12R subunitsEarly Metazoan514–686Mollusks, Annelids
p40 (IL12B)Early Vertebrate~400Teleost Fish
p35 (IL12A)Mammalian/Avian Radiation180–225Marsupials, Placental Mammals

Structural Determinants of IL-12 Heterodimerization

Disulfide Bond Formation Between p35 and p40 Subunits

The IL-12 heterodimer (p70) is stabilized by a single conserved interchain disulfide bond between Cys177 of p35 and Cys74 of p40 in humans [9] [10]. This covalent linkage is essential for structural integrity and bioactivity. Mutagenesis studies confirm that disruption of this bond (e.g., Cys177Ser mutation in p35) abolishes heterodimer formation and secretion [10]. The p40 subunit independently forms homodimers (p80) via Cys176-Cys176 linkages, which act as IL-12 antagonists [9]. Structural modeling reveals that p35 adopts a four-α-helical bundle topology typical of hematopoietin cytokines, while p40 resembles soluble cytokine receptors (e.g., IL-6Rα), comprising two fibronectin type III (FnIII) domains and an immunoglobulin-like domain [9]. The heterodimer interface buries ~2,900 Ų of surface area, creating a stable Y-shaped complex [9].

Role of Charged Residues in Subunit Interaction

Electrostatic interactions critically mediate p35/p40 assembly. Human p35 residue Arg189 forms a salt bridge with p40 residue Asp193, while p35 Glu42 interacts with p40 Arg129 [1] [2]. Evolutionary analyses identify three ultra-conserved motifs within the FnIII domain essential for interface stability:

  • Motif 1: Gly-X-Gly in p40 (X = hydrophobic residue), facilitating hydrophobic packing.
  • Motif 2: Asp-X-Arg in p40, forming ionic bonds with p35.
  • Motif 3: Cys-X-X-Cys in p35, enabling disulfide linkage [5].DNA shuffling experiments across seven mammalian species generated an "evolved IL-12" (EvIL-12) with 10-fold enhanced specific activity. This variant contained strategic substitutions (e.g., p40 Ser313Pro) repositioning charged residues to optimize heterodimer stability and expression [1].

Table 3: Key Residues in IL-12 Heterodimerization

SubunitResidueInteraction PartnerFunctional RoleConservation (%)
p35Cys177p40 Cys74Disulfide bond100 (Vertebrates)
p35Arg189p40 Asp193Salt bridge98 (Mammals)
p35Glu42p40 Arg129Electrostatic95 (Mammals)
p40Ser313p35 hydrophobic pocketStabilityEnhanced in EvIL-12

Post-Translational Modifications and Secretion Mechanisms

Glycosylation Patterns and Functional Implications

Both IL-12 subunits undergo N-linked glycosylation, impacting secretion and stability. Human p35 has two glycosylation sites (Asn69 and Ask222), while p40 has three (Asn200, Asn222, Asn339) [3] [10]. Glycosylation is not essential for heterodimer assembly but regulates secretion efficiency:

  • Deglycosylation with Endo-F or neuraminidase shifts p35’s isoelectric point (pI) from 5.2 to 8.5, confirming extensive sialylation [10].
  • Tunicamycin (N-glycosylation inhibitor) blocks IL-12 p70 secretion by 90% in monocytes but not p40 homodimers, indicating glycosylation is critical for heterodimer trafficking [10] [7].IL-12 glycoforms vary across expression systems. Mammalian cells produce fully sialylated IL-12 with serum half-life >24 h, whereas bacterial expression yields non-glycosylated IL-12 with reduced stability (<6 h) [3] [7]. Unlike IL-12, glycosylation is indispensable for IL-27 secretion, highlighting cytokine-specific biogenesis rules [3] [7].

Preformed Membrane-Associated IL-12 in Phagocytes

Contrary to the paradigm that IL-12 p70 requires de novo synthesis, myeloid cells store bioactive IL-12 heterodimers on membranes for rapid deployment. Confocal and electron microscopy detect IL-12 p70 on resting human monocyte (U937) and mouse macrophage (P388D1) surfaces, co-localizing with lipid raft markers [4] [8]. Within 10 minutes of Leishmania donovani contact, membrane-bound IL-12 is released, preceding transcriptional upregulation of p40 [4]. Key evidence includes:

  • Surface IL-12 increases 3-fold after IFN-γ + LPS stimulation.
  • Membrane association requires the p40 immunoglobulin-like domain, which shares homology with IL-6Rα [8].
  • This pool is functional: Supernatants from Leishmania-exposed dendritic cells induce IFN-γ in splenocytes, blocked by anti-IL-12 antibodies [4].This mechanism enables immediate Th1 responses to pathogens, independent of nuclear factor κB (NF-κB) or IRF-1-mediated transcription [4] [6].

Properties

CAS Number

187348-17-0

Product Name

Interleukin-12

Molecular Formula

C49H50N2O10

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.